molecular formula C25H22BrNO4 B7794082 Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid

Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid

Cat. No. B7794082
M. Wt: 480.3 g/mol
InChI Key: WLVUAXHMNMNOKU-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-®-3-amino-4-(2-bromophenyl)-butyric acid” is a compound with the molecular formula C24H20BrNO4 . It is used for proteomics research .


Synthesis Analysis

The synthesis of a similar compound, ®-2-amino-3-(2-bromophenyl)propanoic acid, has been demonstrated using an immobilized multienzyme cofactor-driven cascade reaction . This process involved three enzymes: d-amino acid amino transaminase from Bacillus cereus, a d-lactate dehydrogenase from Lactobacillus helveticus, and a formate dehydrogenase from Candida boidinii .


Molecular Structure Analysis

The molecular structure of “Fmoc-®-3-amino-4-(2-bromophenyl)-butyric acid” can be represented by various descriptors. For instance, its IUPAC name is (3R)-3-amino-3-(2-bromophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid . Its InChI and SMILES strings provide more detailed structural information .


Physical And Chemical Properties Analysis

“Fmoc-®-3-amino-4-(2-bromophenyl)-butyric acid” has a molecular weight of 466.3 g/mol . It has two hydrogen bond donors and five hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 465.05757 g/mol . The compound’s topological polar surface area is 89.6 Ų .

properties

IUPAC Name

(3R)-4-(2-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrNO4/c26-23-12-6-1-7-16(23)13-17(14-24(28)29)27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVUAXHMNMNOKU-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromophenyl)butanoic acid

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